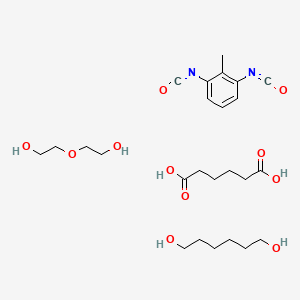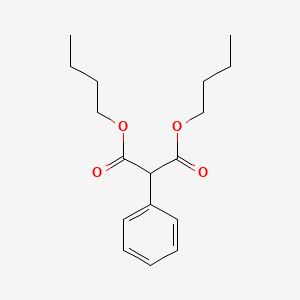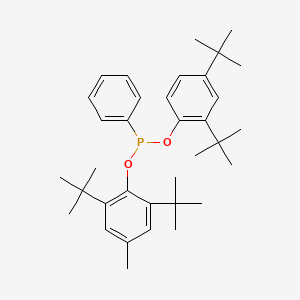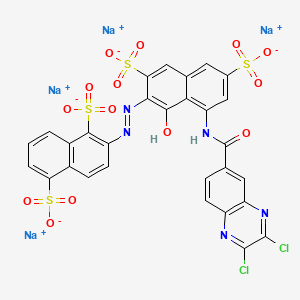
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its naphthalene core, multiple sulfonic acid groups, and an azo linkage. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 2,3-dichloro-6-quinoxalinylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3,6-disulfo-2-naphthalenylamine.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Maintaining low temperatures during diazotization to prevent decomposition.
- Using excess reagents to drive the reactions to completion.
- Employing purification techniques such as crystallization and filtration to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, disodium salt
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, monosodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its multiple sulfonic acid groups and the presence of an azo linkage, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and stability.
Propiedades
Número CAS |
72639-31-7 |
|---|---|
Fórmula molecular |
C29H13Cl2N5Na4O14S4 |
Peso molecular |
946.6 g/mol |
Nombre IUPAC |
tetrasodium;5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H17Cl2N5O14S4.4Na/c30-27-28(31)33-19-9-12(4-6-17(19)32-27)29(38)34-20-11-14(51(39,40)41)8-13-10-22(53(45,46)47)24(25(37)23(13)20)36-35-18-7-5-15-16(26(18)54(48,49)50)2-1-3-21(15)52(42,43)44;;;;/h1-11,37H,(H,34,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
Clave InChI |
WNXAOKZZJLIMCW-UHFFFAOYSA-J |
SMILES canónico |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



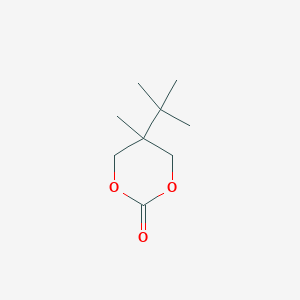
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
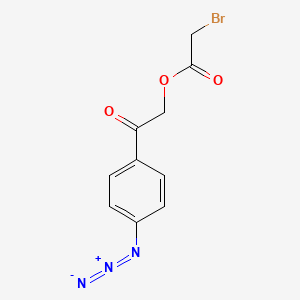
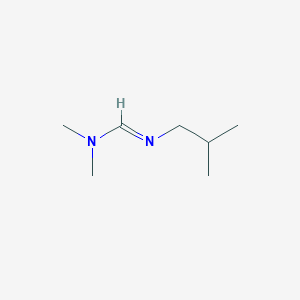
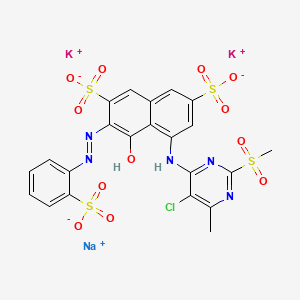

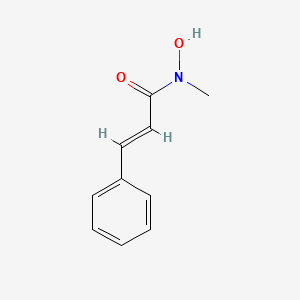
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
